2-Methoxy-6-methylheptane-3,5-dione
Description
2-Methoxy-6-methylheptane-3,5-dione is a linear aliphatic diketone with methoxy and methyl substituents at positions 2 and 6, respectively. Its structure (C₉H₁₄O₃) features a seven-carbon chain (heptane) with ketone groups at positions 3 and 5, making it a 1,5-diketone.
Properties
CAS No. |
865302-45-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methoxy-6-methylheptane-3,5-dione |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(10)5-9(11)7(3)12-4/h6-7H,5H2,1-4H3 |
InChI Key |
BNMUYGREEDDERY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Curcuminoids (Beta-Diketones)
Curcumin and its analogs (e.g., tetrahydrocurcumin, TMC, DMCHC) are heptadiene-1,3-diones with aromatic substituents. Unlike 2-Methoxy-6-methylheptane-3,5-dione, these compounds feature conjugated 1,3-diketones , which are critical for their bioactivity as DNA methyltransferase (DNMT1) inhibitors . Key differences include:
- Diketone Positioning: The 1,3-diketone in curcuminoids allows resonance stabilization, enhancing stability and enzyme-binding affinity. The 1,5-diketone in the target compound lacks conjugation, reducing resonance effects.
- Substituents: Curcuminoids have phenolic and methoxy groups on aromatic rings, contributing to rapid metabolism.
Cyclic Diketopiperazines
Diketopiperazines (e.g., compounds 1–10 in ) are cyclic 2,5-diketones derived from marine actinomycetes. These six-membered piperazine rings exhibit antiviral activity (e.g., H1N1 inhibition) but differ structurally from the linear 1,5-diketone in the target compound .
- Ring vs. Chain : Cyclic diketopiperazines benefit from rigid conformations that enhance target binding. The linear structure of this compound offers conformational flexibility but may reduce binding specificity.
- Bioactivity : While cyclic diketopiperazines show IC₅₀ values in the μM range for antiviral activity, the bioactivity of the target compound remains uncharacterized in the provided evidence .
4-Ethyl-6-methoxy-2,2-dimethylheptane-3,5-dione
This analog () shares the heptane-3,5-dione backbone but differs in substituents:
- Substituent Effects : The 4-ethyl and 2,2-dimethyl groups in the analog introduce steric hindrance, likely reducing melting points and increasing lipophilicity compared to the target compound’s simpler 2-methoxy and 6-methyl groups.
- Reactivity: Branching near the diketone (position 4) may alter keto-enol tautomerism rates, affecting chemical reactivity .
Data Table: Structural and Functional Comparison
Key Findings and Implications
Substituent Influence: The methoxy group enhances solubility compared to alkyl substituents in analogs like 4-Ethyl-6-methoxy-2,2-dimethylheptane-3,5-dione, but metabolic stability may surpass that of phenolic curcuminoids .
Bioactivity Gap : While cyclic diketopiperazines demonstrate antiviral activity, the target compound’s bioactivity remains unexplored, warranting further study .
Preparation Methods
Reaction Mechanism and Optimization
Aldol condensation between isovaleral and acetone generates 4-hydroxy-6-methylheptan-2-one as an intermediate. Key parameters influencing yield and selectivity include:
-
Molar ratio : A 1:5 to 1:8 ratio of isovaleral to acetone minimizes side reactions.
-
Catalyst concentration : 0.5–5 mol% of base relative to isovaleral balances reaction rate and cost.
-
Solvent choice : Solvent-free conditions or inert solvents like methanol or toluene are preferred to avoid side-product formation.
Post-condensation, the intermediate undergoes neutralization with acetic acid, followed by distillation to isolate the hydroxy ketone. Typical yields for this step range from 20% to 90% , depending on purification efficiency.
Methoxylation for Functional Group Introduction
Methoxylation is pivotal for introducing the methoxy group at the C2 position. Patent WO2018069458A1 details a method where 6-methyl-5-hepten-2-one reacts with methanol in the presence of sulfuric acid (H₂SO₄) at 50°C . This acid-catalyzed methoxylation proceeds via nucleophilic attack, forming 6-methoxy-6-methylheptan-2-one with a yield of 62.9% .
Catalyst and Solvent Synergy
-
Bronsted acids : H₂SO₄ or HCl enhances methanol’s nucleophilicity, accelerating methoxylation.
-
Solvent role : Methanol acts as both reactant and solvent, simplifying product isolation.
-
Temperature control : Maintaining the reaction at 30–80°C prevents dehydration of intermediates.
The methoxylated product is extracted using tert-butyl methyl ether and purified via vacuum distillation, achieving a purity suitable for subsequent oxidation.
Industrial-Scale Considerations
Continuous vs. Batch Processing
Q & A
Q. What safety protocols are critical for handling diketones like this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Perform reactions in fume hoods to avoid inhaling vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
